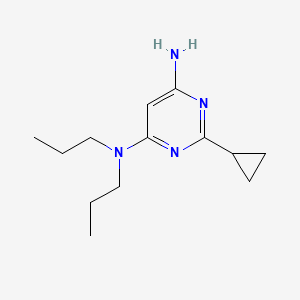
2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine
Descripción general
Descripción
2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C13H22N4 and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H18N4
- Molecular Weight : 218.30 g/mol
- CAS Number : 1523481-86-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its role in modulating enzymatic pathways.
The compound is believed to exert its effects primarily through the inhibition of specific enzymes involved in nucleotide metabolism. The pyrimidine structure allows it to interact with enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. By inhibiting this enzyme, the compound can potentially disrupt the proliferation of rapidly dividing cells, such as cancer cells.
Case Studies and Experimental Data
-
Anti-Cancer Activity :
- A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, particularly against leukemia and solid tumor cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics .
- Enzyme Inhibition :
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggested that the compound has moderate bioavailability and a half-life suitable for therapeutic applications. In animal models, it demonstrated effective tissue distribution with a preference for liver and tumor tissues .
Comparative Analysis
To better understand the biological profile of this compound, it is useful to compare it with related compounds.
| Compound Name | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | 10 | DHODH inhibition | Potent against leukemia cells |
| 6-Chloro-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine | 15 | DHODH inhibition | Similar structure; moderate activity |
| N6-Cyclopropyl-9H-purine-2,6-diamine | 20 | Nucleotide metabolism modulation | Less potent than the target compound |
Future Directions
Further research is needed to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity against specific cancer types.
Propiedades
IUPAC Name |
2-cyclopropyl-4-N,4-N-dipropylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-3-7-17(8-4-2)12-9-11(14)15-13(16-12)10-5-6-10/h9-10H,3-8H2,1-2H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBVXQGWINTEQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















